
trichloropyrimidine-2-carbonitrile
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Overview
Description
4,5,6-Trichloropyrimidine-2-carbonitrile (TCPC) is a polyhalogenated pyrimidine derivative characterized by three chlorine substituents at positions 4, 5, and 6, along with a cyano group at position 2 (Figure 1). This compound is of significant interest in organic synthesis due to its multiple reactive sites, enabling diverse transformations such as nucleophilic substitutions and transition metal-catalyzed coupling reactions .
Preparation Methods
Trichloropyrimidine-2-carbonitrile can be synthesized through various routes. One efficient method involves starting from 4,6-dichloro-2-(methylthio)pyrimidine, which is converted to 4,6-bis(benzyloxy)-5-chloropyrimidine-2-carbonitrile in four steps, giving an overall yield of 67% . The steps include nucleophilic displacement of the 4,6-chlorine atoms by benzyloxide, oxidation of the sulfide group to sulfone, displacement by cyanide, and chlorination at the pyrimidine C5 position with NCS . Another method involves the reaction of tetracyanoethene with sulfur dichloride, followed by conversion to the target pyrimidine .
Chemical Reactions Analysis
Nucleophilic Substitution with DABCO
Reaction with DABCO (1,4-diazabicyclo[2.2.2]octane) in MeCN at room temperature selectively displaces the C6 chloride , forming 4,5-dichloro-6-[4-(2-chloroethyl)piperazin-1-yl]pyrimidine-2-carbonitrile (52% yield) . This regioselectivity highlights the C6 position as the most reactive site for nucleophilic attack.
Table 2: Reaction with DABCO
Reactant | Product | Yield (%) | Reference |
---|---|---|---|
4,5,6-Trichloropyrimidine-2-carbonitrile | 4,5-dichloro-6-[4-(2-chloroethyl)piperazin-1-yl]pyrimidine-2-carbonitrile | 52 |
Hydrolysis to Carboxamide
The nitrile group undergoes hydrolysis with concentrated H₂SO₄ at 20°C to form 4,5,6-trichloropyrimidine-2-carboxamide (91% yield) . This reaction demonstrates the reactivity of the C2 nitrile group under acidic conditions.
Table 3: Hydrolysis Reaction
Starting Material | Product | Yield (%) | Reference |
---|---|---|---|
4,5,6-Trichloropyrimidine-2-carbonitrile | 4,5,6-Trichloropyrimidine-2-carboxamide | 91 |
Cyclocondensation Reactions
Bisnucleophiles like 2-aminophenol or benzene-1,2-diamine react with trichloropyrimidine-2-carbonitrile in MeCN at 20°C, forming fused heterocycles (e.g., thiazolo[4,5-d]pyrimidine derivatives ) in ~68% yield . This suggests the compound’s utility in constructing complex heterocyclic frameworks.
Table 4: Cyclocondensation Products
Bisnucleophile | Product | Yield (%) | Reference |
---|---|---|---|
2-Aminophenol | Fused thiazolopyrimidine | 68 | |
Benzene-1,2-diamine | Fused imidazolopyrimidine | 68 |
Challenges in Demethylation
Attempts to demethylate chloropyrimidine derivatives using BBr₃ or TMSI resulted in complex mixtures or degradation . This highlights limitations in modifying methoxy-substituted pyrimidines, underscoring the need for optimized conditions for such transformations.
Scientific Research Applications
Key Synthesis Pathways:
- Chlorination of Pyrimidines: Chlorination reactions using reagents like phosphorus oxychloride (POCl₃) are common.
- Nucleophilic Substitution: The introduction of the cyano group through nucleophilic attack on suitable precursors.
Pharmaceutical Applications
Trichloropyrimidine-2-carbonitrile has been explored for various pharmaceutical applications due to its biological activity. Its derivatives exhibit potential as:
- Diuretics: Compounds derived from trichloropyrimidine have shown efficacy in promoting urine production.
- Anti-inflammatory Agents: Some derivatives are being investigated for their ability to reduce inflammation.
- Anti-malarial and Anti-tumor Agents: Research indicates potential effectiveness against malaria parasites and certain cancers .
Table 1: Summary of Pharmaceutical Applications
Case Studies
Several studies have documented the synthesis and application of trichloropyrimidine derivatives:
A study reported the synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from thiobarbituric acid, yielding a compound that demonstrated diuretic properties in animal models. The study highlighted the compound's pharmacokinetics and mechanism of action .
Case Study 2: Anti-cancer Potential
Another research focused on evaluating the anti-tumor activity of trichloropyrimidine derivatives. The results indicated that certain derivatives inhibited tumor growth in vitro, suggesting their potential as chemotherapeutic agents .
Mechanism of Action
The mechanism of action of trichloropyrimidine-2-carbonitrile and its derivatives often involves the inhibition of specific enzymes or pathways. For example, pyrimidine-based anti-inflammatory agents function by suppressing the activity of COX-1 and COX-2 enzymes, thereby reducing the generation of prostaglandin E2 . This inhibition helps in reducing inflammation and associated symptoms .
Comparison with Similar Compounds
Comparison with Similar Pyrimidine Derivatives
Structural and Functional Differences
Table 1: Comparative Analysis of TCPC and Analogous Pyrimidine Derivatives
Key Comparisons
Reactivity
- TCPC : The trichloro configuration enhances electrophilicity, favoring sequential nucleophilic substitutions. For example, Cl at position 4 is most reactive, followed by positions 5 and 6 .
- Dichloropyrimidine Carboxamides : Reduced chlorine substitution (e.g., 4,6-dichloro) lowers electrophilicity but improves selectivity for targeted amidation .
Research Findings and Trends
Recent studies emphasize TCPC’s utility in modular synthesis. For instance, its reaction with thiols or amines generates libraries of pyrimidine-based molecules for drug discovery . In contrast, dichloro and trifluoromethyl analogs are increasingly explored for their tailored electronic profiles, which optimize interactions with biological targets .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for trichloropyrimidine-2-carbonitrile, and what are their key methodological considerations?
this compound (TCPC) is synthesized via chlorination and cyanation reactions. A widely cited method involves treating 4,6-dichloro-2-(methylthio)pyrimidine with chlorine gas (Cl₂) in the presence of a nitrile source, followed by deprotection . Another route starts with tetrachlorothiadiazine intermediates, which degrade to TCPC under controlled conditions (53% yield) . Key considerations include:
- Reagent selection : Use of PCl₅ and POCl₃ for chlorination .
- Temperature control : Optimal reaction temperatures range from 72°C (for TFA-mediated steps) to 106°C (for PCl₅/POCl₃) .
- Protecting groups : Labile benzyl ethers improve deprotection efficiency compared to methoxy groups .
Method | Yield | Key Reagents | Reference |
---|---|---|---|
TFA/PCl₅ | 19% | Trifluoroacetic acid, PCl₅ | |
BBr₃/PCl₅ | 30% | Boron tribromide, PCl₅ | |
Thiadiazine degradation | 53% | Tetrachlorothiadiazine |
Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?
Structural confirmation relies on:
- NMR spectroscopy : Distinct ¹³C NMR signals at δ 161.1 (Cq, pyrimidine ring) and 113.4 (Cq, nitrile) .
- IR spectroscopy : A nitrile stretch at 2268 cm⁻¹ .
- Mass spectrometry : APCI+ m/z 352 (MH⁺) . Cross-referencing with authentic samples and computational modeling (e.g., density-functional theory) ensures accuracy .
Q. What are the reactive sites in this compound, and how do they influence its chemical behavior?
TCPC has three reactive centers:
- C4, C5, C6 chlorines : Susceptible to nucleophilic substitution (e.g., with DABCO or thiols) .
- C2 nitrile : Participates in cycloaddition or hydrolysis reactions . These sites enable diverse functionalization, such as forming fused heterocycles (e.g., thiazoles) via displacement reactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
Yield improvements require:
- Catalyst screening : Transition metals (e.g., Pd/Cu) may enhance cyanation efficiency .
- Solvent optimization : Polar aprotic solvents (e.g., DCM) stabilize intermediates during chlorination .
- Stepwise monitoring : TLC or HPLC tracking of intermediate consumption prevents over-chlorination . For example, substituting methoxy with benzyl ethers increased overall yield from <5% to 20% in multi-step syntheses .
Q. How should researchers address contradictions in reported spectral data or synthetic yields for TCPC?
Discrepancies often arise from:
- Impurity profiles : Unreacted starting materials (e.g., dichloropyrimidines) may skew NMR/IR results .
- Reagent purity : Commercial PCl₅ often contains POCl₃, affecting stoichiometry . Mitigation strategies include:
- Reproducibility checks : Repeating syntheses with freshly distilled reagents .
- High-resolution MS : Resolving isotopic patterns (e.g., m/z 354 [MH⁺ + 2] vs. 352 [MH⁺]) .
Q. What mechanistic insights govern the chlorination and cyanation steps in TCPC synthesis?
- Chlorination : Electrophilic aromatic substitution (EAS) at pyrimidine positions is favored by electron-withdrawing groups (e.g., nitriles) .
- Cyanation : Radical pathways mediated by TCNE (tetracyanoethene) generate nitrile groups via C-S bond cleavage . Computational studies (e.g., DFT) model transition states to predict regioselectivity .
Q. What are the emerging applications of TCPC in drug discovery, and how can its derivatives be screened for bioactivity?
TCPC’s scaffold is a precursor for:
- Anticancer agents : Analogues with thiophene or trifluoromethyl substituents show cytotoxicity in vitro .
- Antimicrobials : Pyrimidine-carbonitrile hybrids inhibit bacterial growth via enzyme interference (e.g., dihydrofolate reductase) . Screening involves:
- SAR studies : Modifying chlorine/nitrile positions to assess potency .
- In silico docking : Targeting proteins like thymidylate synthase .
Q. Methodological Recommendations
- Data reporting : Include full spectral datasets (e.g., δC values, IR peaks) to enable cross-lab validation .
- Controlled experiments : Use isotopically labeled reagents (e.g., ¹³C-cyanide) to trace reaction pathways .
- Collaborative synthesis : Partner with computational chemists to model reactive intermediates .
Properties
CAS No. |
278600-23-0 |
---|---|
Molecular Formula |
C5Cl3N3 |
Molecular Weight |
208.4 |
Purity |
95 |
Origin of Product |
United States |
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